

# Gallocyanine CAS number and molecular weight

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## Compound of Interest

Compound Name: Gallocyanine

Cat. No.: B075355

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An In-depth Technical Guide to **Gallocyanine** For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and a hypothetical experimental workflow for **Gallocyanine**, a synthetic phenoxazine dye. **Gallocyanine** is utilized in various scientific applications, including as a histological stain for nucleic acids and as a potential therapeutic agent in neurodegenerative disease research.[\[1\]](#)[\[2\]](#)

## Core Chemical and Physical Properties

**Gallocyanine**, also known by other names such as Mordant Blue 10 and C.I. 51030, is a cationic dye with specific physicochemical properties that are critical for its application in research.[\[2\]](#)[\[3\]](#)[\[4\]](#) The fundamental quantitative data for this compound are summarized below.

Property	Value	References
CAS Number	1562-85-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	336.73 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>15</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>

## Hypothetical Experimental Protocol: Staining of Neural Tissue

The following is a detailed methodology for a hypothetical experiment using **Gallocyanine** for the histological staining of nucleic acids in neural tissue sections.

Objective: To visualize neuronal cell bodies (Nissl substance) in paraffin-embedded mouse brain sections.

Materials:

- Paraffin-embedded mouse brain sections (5-10  $\mu\text{m}$ ) on glass slides
- **Gallocyanine** staining solution
- Chromium potassium sulfate solution
- Deionized water
- Ethanol (70%, 95%, 100%)
- Xylene
- Mounting medium
- Coverslips

Procedure:

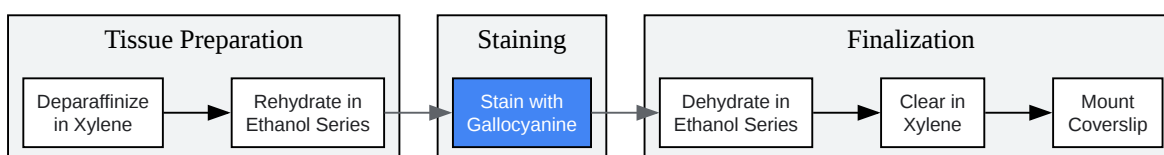
- Deparaffinization and Rehydration:
  1. Immerse slides in two changes of xylene for 5 minutes each.
  2. Transfer slides through two changes of 100% ethanol for 3 minutes each.
  3. Transfer slides through two changes of 95% ethanol for 3 minutes each.
  4. Rinse in 70% ethanol for 3 minutes.
  5. Rinse in deionized water.
- Staining:

1. Prepare the **Gallocyanine**-chrome alum staining solution according to standard protocols.
  2. Immerse the slides in the **Gallocyanine** solution for 18-24 hours at room temperature.
  3. Rinse the slides in tap water to remove excess stain.
- Dehydration and Mounting:
    1. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
    2. Clear the sections in two changes of xylene.
    3. Apply a coverslip using a permanent mounting medium.

Expected Results: Neuronal cell bodies, rich in RNA (Nissl substance), will be stained a deep blue to violet. The nucleoli within the neurons will also be distinctly stained.

## Experimental Workflow Visualization

The following diagram illustrates the key steps in the hypothetical histological staining protocol described above.



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Caption: Workflow for **Gallocyanine** histological staining of neural tissue.

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## References

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)